molecular formula C25H36N6O2 B611398 TLR9-IN-18 CAS No. 1351978-48-7

TLR9-IN-18

Numéro de catalogue B611398
Numéro CAS: 1351978-48-7
Poids moléculaire: 452.6
Clé InChI: VQQGQCSLCPMKAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TLR9-IN-18 is a potent and selective TLR9 antagonist. TLR9-IN-18 suppresses the production of the proinflammatory cytokine IL-6 in a CpG-induced mouse model.

Applications De Recherche Scientifique

  • COVID-19 Therapeutic Targeting : TLR9 is proposed to play a pivotal role in the pathogenesis of COVID-19, with TLR9 modulating drug candidates potentially serving as multifaceted intervention targets. These candidates could act as prophylactic vaccine adjuvants, therapeutic immune stimulators, and as inhibitors to dampen hyperinflammation in severe COVID-19 cases (Bezemer & Garssen, 2021).

  • Prognostic Marker in Cancer : The expression of TLR9 in renal cell carcinoma (RCC) has been studied, with findings indicating that the absence of TLR9 expression is associated with a poorer prognosis in RCC. This suggests TLR9's potential as an independent prognostic marker in certain cancers (Ronkainen et al., 2011).

  • Autoimmune and Inflammatory Diseases : Novel selective TLR9 antagonists have been identified for potential therapeutic value in autoimmune diseases. One such compound, a dihydropyrrolo[2,3-d]pyrimidine, showed potent TLR9 antagonistic activity and could be instrumental in treating systemic uncontrollable inflammatory responses like sepsis (Watanabe et al., 2014).

  • Cancer Immunotherapy : TLR9 agonists, commonly referred to as CpG oligodeoxynucleotides (ODN), have shown substantial potential as vaccine adjuvants and in mono- or combination therapies for cancer treatment. They directly induce the activation and maturation of immune cells and have demonstrated antitumor activity in both preclinical and clinical settings (Vollmer & Krieg, 2009).

  • Role in Respiratory Infections : TLR9 is involved in the early defense against pneumococcal infection in the respiratory tract, particularly in the activation of phagocytic activity of resident macrophages for early clearance of bacteria (Albiger et al., 2007).

  • Metabolic Diseases : TLR9's role in metabolic diseases, specifically in NASH (Non-alcoholic steatohepatitis) and MAFLD (Metabolic Dysfunction-Associated Fatty Liver Disease), has been studied. The overactivation of TLR9 under chronic stress conditions like obesity is believed to drive the pathogenesis of these diseases, suggesting that TLR9 antagonism could be an effective therapeutic strategy (Shepard, 2021).

Propriétés

Numéro CAS

1351978-48-7

Nom du produit

TLR9-IN-18

Formule moléculaire

C25H36N6O2

Poids moléculaire

452.6

Nom IUPAC

2-(4-(4-(7-(3-Morpholinopropyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-ol

InChI

InChI=1S/C25H36N6O2/c32-17-14-29-10-12-30(13-11-29)23-4-2-21(3-5-23)24-26-20-22-6-9-31(25(22)27-24)8-1-7-28-15-18-33-19-16-28/h2-5,20,32H,1,6-19H2

Clé InChI

VQQGQCSLCPMKAG-UHFFFAOYSA-N

SMILES

OCCN1CCN(C2=CC=C(C3=NC=C4C(N(CCCN5CCOCC5)CC4)=N3)C=C2)CC1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

TLR9 inhibitor 18;  TLR9-IN-18;  TLR9IN18;  TLR9 IN 18;  TLR9 IN-18;  TLR9IN-18;  TLR9IN 18

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TLR9-IN-18
Reactant of Route 2
Reactant of Route 2
TLR9-IN-18
Reactant of Route 3
TLR9-IN-18
Reactant of Route 4
TLR9-IN-18
Reactant of Route 5
Reactant of Route 5
TLR9-IN-18
Reactant of Route 6
Reactant of Route 6
TLR9-IN-18

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.